F-Amidine trifluoroacetate is a chemical compound recognized for its role as an inhibitor of protein arginine deiminases, specifically PAD1 and PAD4. This compound is particularly valuable in biochemical research due to its selective inhibition properties, which have implications in various biological processes, including post-translational modifications of proteins. The molecular formula for F-Amidine trifluoroacetate is C14H19FN4O2 • CF3COOH, with a molecular weight of approximately 408.4 g/mol. It is classified under amidines, a group of compounds characterized by the presence of an amidine functional group.
The synthesis of F-Amidine trifluoroacetate involves several key steps:
The synthetic route typically requires careful control of reaction conditions, including temperature and reaction time, to ensure high yield and purity. The use of high-purity reagents is essential for successful synthesis. Industrial production methods may involve scaling up these reactions while optimizing parameters for efficiency.
F-Amidine trifluoroacetate can participate in various chemical reactions, such as:
Common reagents used in these reactions include:
F-Amidine trifluoroacetate acts primarily by irreversibly inhibiting protein arginine deiminases through covalent modification of an active site cysteine residue crucial for their catalytic activity. This inhibition affects the citrullination process catalyzed by these enzymes.
F-Amidine trifluoroacetate exhibits significant stability under recommended storage conditions but may degrade if exposed to inappropriate temperatures or solvents.
F-Amidine trifluoroacetate is primarily used in scientific research, particularly in studies related to:
This compound serves as a crucial tool for researchers studying post-translational modifications and the enzymatic mechanisms underlying various biological processes.
F-Amidine trifluoroacetate acts as a mechanism-based inactivator of PAD enzymes by selectively targeting a conserved catalytic cysteine residue (Cys645 in PAD4; analogous cysteines in other isoforms). This irreversible inhibition occurs through a multi-step chemical mechanism:
Mass spectrometry and crystallographic studies confirm covalent adduct formation at the active site, preventing substrate arginine binding and catalysis [6]. This mechanism is shared across PAD isoforms but exhibits differential kinetics due to structural variations.
PAD enzyme activation is strictly calcium-dependent, profoundly influencing F-Amidine binding kinetics:
k_inact
, K_I
) are intrinsically linked to calcium concentration [4] [6]. Table 1: Kinetic Parameters for F-Amidine Inactivation of PAD Isoforms
PAD Isoform | k_inact (min⁻¹) | K_I (μM) | k_inact/K_I (M⁻¹min⁻¹) | Primary Catalytic Cysteine |
---|---|---|---|---|
PAD1 | - | - | 2,800 | Cys (homologous) |
PAD2 | - | - | 380 | Cys647 (PAD2) |
PAD3 | - | - | 170 | Cys (homologous) |
PAD4 | - | - | 3,000 | Cys645 |
Source: Derived from [7] [8]. Note: Full k_inact
and K_I
values for all isoforms were not always explicitly reported across sources, but second-order rate constants (k_inact/K_I
) provide comparative inactivation efficiency.
Although F-Amidine inhibits multiple PAD isoforms (pan-PAD inhibition), it exhibits measurable selectivity favoring PAD1 and PAD4 over PAD2 and PAD3:
Table 2: Key Structural Features Influencing F-Amidine Selectivity in PAD1 vs. PAD4
Feature | PAD1 | PAD4 | Impact on F-Amidine Binding |
---|---|---|---|
Catalytic Cysteine | Conserved Cys (homologous to PAD4 C645) | Cys645 | Direct target identical mechanism |
Key Binding Pocket Residues | Non-conserved residues vs. PAD4 | Non-conserved residues vs. PAD1 | Differential interactions with inhibitor backbone/core |
Calcium Binding Sites | 4 sites | 5 sites | Potential differences in holo-enzyme stability/conformation |
Active Site Access | Subtle differences in channel architecture | Subtle differences in channel architecture | May influence warhead approach/covalent modification efficiency |
Source: Compiled from structural and kinetic analyses in [3] [4] [6].
While F-Amidine is not absolutely isoform-specific, its preferential inhibition of PAD1 and PAD4 highlights the potential for exploiting structural nuances to design more selective next-generation inhibitors targeting individual PADs implicated in specific diseases [3] [7].
Compound Names Mentioned in Article:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3